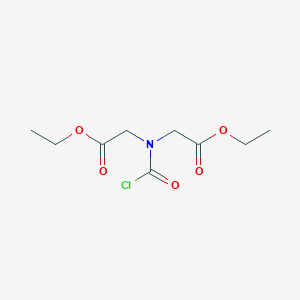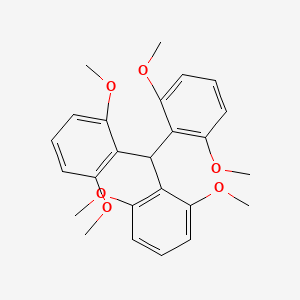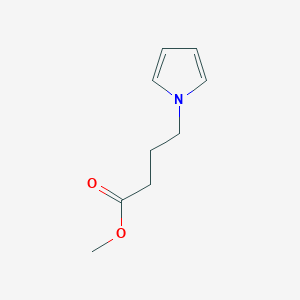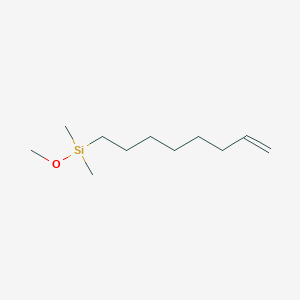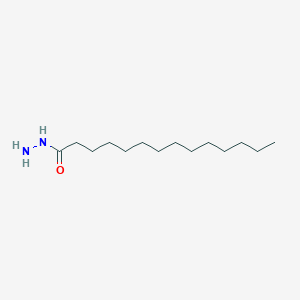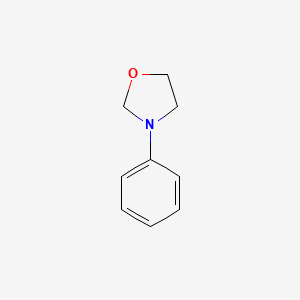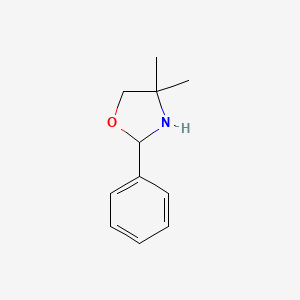
1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl-
Descripción general
Descripción
1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental remediation.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- varies depending on its application. In the case of its use as an anticancer agent, this compound induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to the destruction of cancer cells. As an antifungal agent, it disrupts the fungal cell wall, leading to the death of the fungal cell. As a herbicide, it inhibits the activity of key enzymes involved in the metabolic processes of weeds, leading to their death. As a bioremediation agent, it promotes the growth of microorganisms that break down organic pollutants.
Biochemical and Physiological Effects
1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- has been found to have minimal toxicity in animal studies. However, more research is needed to determine its long-term effects on human health. In animal studies, this compound has been found to have a low potential for causing skin irritation and sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity requires careful handling and disposal.
Direcciones Futuras
For research include further studies on its efficacy as an anticancer agent, herbicide, and bioremediation agent, as well as its potential impact on non-target organisms and ecosystems.
Aplicaciones Científicas De Investigación
1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- has been studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential use as an antifungal agent.
In the field of agriculture, 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their metabolic processes.
In environmental remediation, this compound has been studied for its potential use as a bioremediation agent. It has been found to degrade organic pollutants in soil and water by promoting the growth of microorganisms that break down these pollutants.
Propiedades
IUPAC Name |
(5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-9(5-10)6-11-8(2,3)12-7-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJECRHYIYRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473475 | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
CAS RN |
20761-68-6 | |
| Record name | 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20761-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)


![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
